molecular formula C8H9Cl2F3N2S B1371195 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride CAS No. 1177351-21-1

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride

Cat. No.: B1371195
CAS No.: 1177351-21-1
M. Wt: 293.14 g/mol
InChI Key: UDYJQMDCWQLTBQ-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9Cl2F3N2S. This compound is notable for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanyl-ethanamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine, which is reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of Intermediate: The intermediate product is then subjected to further reactions to introduce the ethanamine group. This step often involves the use of ethylene diamine or similar reagents under controlled conditions.

    Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the initial pyridine compound and thiol reagent.

    Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.

    Purification Steps: Implementing purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the ethanamine and sulfanyl groups.

    2-(Trifluoromethyl)pyridine: Lacks the chlorine and ethanamine groups.

    2-(Chloromethyl)pyridine: Lacks the trifluoromethyl and ethanamine groups.

Uniqueness

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound in various research applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2S.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13;/h3-4H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYJQMDCWQLTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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